![molecular formula C21H19N3O3S B2672107 N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 941931-26-6](/img/structure/B2672107.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Antifolate Activity
Antifolates are compounds that inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides required for DNA replication. The study by Gangjee et al. (2007) explored the synthesis of classical and nonclassical antifolates with potent DHFR inhibitory activity and demonstrated significant antitumor potential (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Exploration of Metabolic Stability
Stec et al. (2011) investigated various heterocyclic analogues, including compounds similar in structural complexity to N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide, to improve metabolic stability and efficacy against PI3Kα and mTOR, crucial targets for cancer therapy (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Antimicrobial Activity
The antimicrobial potential of structurally related compounds was evaluated by Attia et al. (2014), who synthesized and tested the activity of a compound against various microbial strains, demonstrating significant antimicrobial effects (Attia, El‐Brollosy, Kansoh, Ghabbour, Al-Wabli, & Fun, 2014).
Anti-Helicobacter pylori Agents
Compounds with a structural scaffold similar to the query compound have been explored for their activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Carcanague et al. (2002) provided insights into novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as potent anti-H. pylori agents, indicating the potential of such compounds in addressing infections caused by this pathogen (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Glutaminase Inhibition for Cancer Therapy
The exploration of glutaminase inhibitors, such as the study by Shukla et al. (2012), involves compounds that target glutaminase, an enzyme pivotal for the metabolism of cancer cells, indicating the therapeutic potential of targeting metabolic pathways in cancer treatment (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-4-2-3-5-16(14)17-7-9-21(24-23-17)28-12-20(25)22-11-15-6-8-18-19(10-15)27-13-26-18/h2-10H,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDIKRMEXKSJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


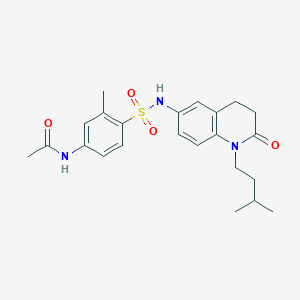
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
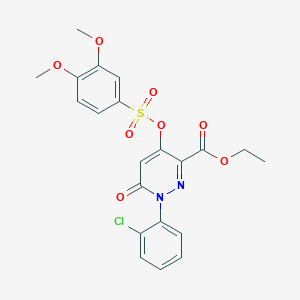
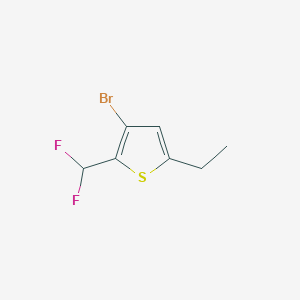
![N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2672039.png)
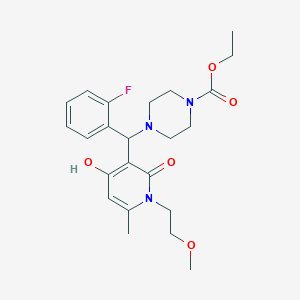
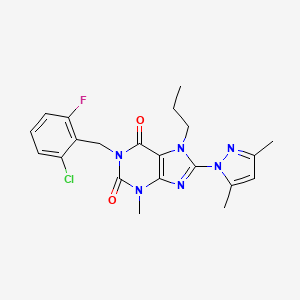
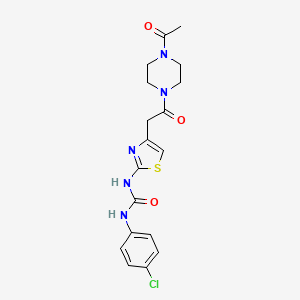
![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)
![N-[2-Methyl-5-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2672044.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)